Methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

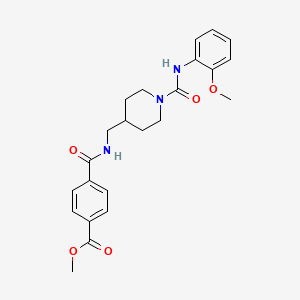

Methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a piperidine-based compound featuring a benzoate ester core, a carbamoyl linker, and a 2-methoxyphenylcarbamoyl substituent on the piperidine ring. Its molecular structure integrates aromatic, amide, and heterocyclic moieties, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name |

methyl 4-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-30-20-6-4-3-5-19(20)25-23(29)26-13-11-16(12-14-26)15-24-21(27)17-7-9-18(10-8-17)22(28)31-2/h3-10,16H,11-15H2,1-2H3,(H,24,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUDHFQCRSHXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate, a complex organic compound, has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Carbamoyl groups : Contributing to the compound's interaction with biological targets.

- Methoxy and benzoate moieties : Enhancing its chemical reactivity and biological activity.

The molecular formula is with a molecular weight of 447.5 g/mol. The presence of the methoxy group may enhance binding affinity to specific biological targets, influencing its pharmacological efficacy.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synapses, which may enhance cognitive function and memory .

- Anti-inflammatory Properties : Studies suggest that it may modulate pathways involved in inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

- Neuroprotective Effects : The compound's ability to interact with neuroreceptors positions it as a candidate for neuroprotective therapies, particularly in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

- Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes.

- Allosteric Modulation : It could alter enzyme activity by binding to sites other than the active site, influencing overall enzyme function and signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperidine derivatives, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl N-[4-(3-(2-hydroxyphenyl)carbamoyl)piperidin-1-yl]carbamate | Hydroxy group instead of methoxy | Increased polarity affecting solubility |

| Methyl N-[4-(3-(2-chlorophenyl)carbamoyl)piperidin-1-yl]carbamate | Chlorine substituent | Enhanced lipophilicity impacting membrane permeability |

| Methyl carbamate derivatives | Various functional groups | Diverse biological activities including antimicrobial effects |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H27N3O5

- Molecular Weight : 425.485 g/mol

- IUPAC Name : Methyl 4-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methylcarbamoyl]benzoate

The compound features a complex structure that includes a piperidine ring, which is often associated with biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Research

Recent studies have indicated that compounds similar to methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate exhibit significant anticancer properties. The compound's structural components may enhance its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer cell proliferation.

Case Study : A study investigating piperidine derivatives found that modifications in their structure could lead to increased selectivity and potency against various cancer cell lines. The presence of the methoxyphenyl group in this compound may contribute to its cytotoxic effects against cancer cells, suggesting a promising avenue for further research in oncology .

Neuropharmacology

The piperidine moiety is known for its neuroactive properties. Compounds like this compound may be investigated for their potential effects on neurological disorders.

Research Insight : Similar compounds have shown promise in modulating neurotransmitter systems, which could lead to therapeutic applications in treating conditions such as depression and anxiety .

Antimicrobial Activity

Preliminary investigations into related compounds suggest potential antimicrobial properties. The structural characteristics of this compound may enhance its effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | IC50 (μM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.3 |

| Compound B | Escherichia coli | 7.1 |

| Methyl 4... | Mycobacterium tuberculosis | TBD |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several piperidine and benzoate derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Hypothetical molecular weight based on formula C23H27N3O5.

Physicochemical Properties

- Electronic Effects : Electron-donating methoxy groups (target compound) vs. electron-withdrawing bromine () alter reactivity in electrophilic substitution or hydrolysis reactions .

Q & A

Q. Basic Research Focus

- NMR : H and C NMR can confirm the piperidine carbamate linkage (e.g., δ 3.8–4.2 ppm for methoxy groups; δ 6.7–7.5 ppm for aromatic protons) .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The compound’s piperidine ring and carbamate groups often form hydrogen bonds with solvent molecules, aiding in resolving torsional angles .

Advanced Research Focus

For ambiguous cases (e.g., rotational isomers), dynamic NMR or variable-temperature studies can distinguish conformational flexibility. High-resolution mass spectrometry (HRMS) with ESI+ ionization is critical for verifying molecular weight (expected [M+H]⁺: ~476.2 g/mol) and detecting trace impurities .

How can conflicting bioactivity data from in vitro assays be resolved?

Advanced Research Focus

Contradictions in IC50 values may arise from assay conditions (e.g., pH, solvent DMSO concentration). For example:

Q. Basic Research Focus

- Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation toxicity (GHS signal word: Warning). Use fume hoods, nitrile gloves, and PPE during synthesis .

- First Aid : For skin contact, wash with soap/water for 15 min; for eye exposure, rinse with saline solution for 20 min .

Advanced Research Focus

Long-term storage stability tests (e.g., 25°C/60% RH vs. 4°C) should monitor degradation products via HPLC. The ester group may hydrolyze under high humidity, requiring desiccants or inert atmosphere storage .

How can computational modeling guide the design of derivatives with improved target binding?

Q. Advanced Research Focus

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like serotonin receptors (e.g., 5-HT2A). The 2-methoxyphenyl group shows π-π stacking with Phe234 in silico .

- QSAR Analysis : Modify the piperidine carbamate’s substituents (e.g., bulkier groups at C4) to enhance hydrophobic interactions. Predict ADMET properties with SwissADME to prioritize candidates .

Q. Advanced Research Focus

- Sample Preparation : Solid-phase extraction (C18 columns) with 0.1% formic acid in acetonitrile improves recovery rates (~85%) from plasma .

- LC-MS/MS : Use a Chromolith RP-18e column (2.0 × 100 mm) with gradient elution (0.1% FA in H2O/MeOH). Monitor transitions m/z 476.2 → 345.1 (quantifier) and 476.2 → 198.0 (qualifier) .

Q. Advanced Research Focus

- Photostability : Store in amber vials under UV-filtered light. LC-MS analysis detects photo-oxidation products (e.g., benzoic acid derivatives) .

- Thermal Stability : Lyophilization increases shelf life (>24 months at -20°C). DSC studies show decomposition onset at 185°C, confirming stability below this threshold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.